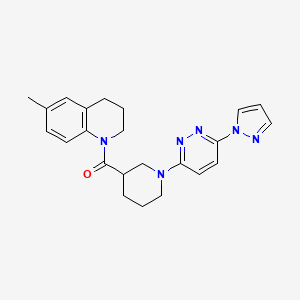
(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C23H26N6O and its molecular weight is 402.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H26N6O with a molecular weight of 402.5 g/mol. The structure features multiple functional groups, including pyrazole, pyridazine, and piperidine moieties, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N6O |
| Molecular Weight | 402.5 g/mol |
| Purity | ≥95% |
Target Interactions
The compound interacts with several biological targets, notably:
- Estrogen Receptors (ERα and ERβ) : These receptors are crucial for various physiological processes, including reproductive functions and metabolic regulation. The compound's interaction may modulate estrogen signaling pathways, potentially influencing conditions related to hormone regulation.
- Alcohol Dehydrogenase 1C (ADH1C) : This enzyme is involved in alcohol metabolism. Inhibition or modulation of ADH1C could have implications for alcohol-related disorders.
Biochemical Pathways
The compound's activity may influence several biochemical pathways:
- Estrogen Signaling Pathway : By interacting with estrogen receptors, the compound could enhance or inhibit estrogenic effects.
- Alcohol Metabolism : Modulation of ADH1C activity could affect the metabolism of ethanol and other substrates.
Antiproliferative Effects
Recent studies have demonstrated that pyrazole derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one have shown activity against:
- Breast Cancer Cells : In vitro studies indicate that these compounds can inhibit the proliferation of estrogen receptor-positive breast cancer cells.
- Lung Cancer Cells : Certain derivatives have been identified as effective against non-small cell lung cancer.
Antimicrobial Activity
Research indicates that pyrazole derivatives possess antimicrobial properties. Preliminary tests have shown effectiveness against:
- Gram-positive and Gram-negative Bacteria : Compounds derived from pyrazoles have demonstrated significant antibacterial activity.
Case Studies
Case Study 1: Estrogen Receptor Modulation
A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their ability to modulate estrogen receptor activity. The results suggested that specific substitutions on the pyrazole ring enhanced binding affinity to ERα, leading to increased antiproliferative effects in breast cancer models.
Case Study 2: Alcohol Metabolism
In another study focusing on alcohol dehydrogenase inhibition, researchers found that certain pyrazole derivatives could effectively reduce ethanol metabolism rates in vitro. This finding suggests potential therapeutic applications for treating alcohol use disorders.
Propiedades
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c1-17-7-8-20-18(15-17)5-3-13-28(20)23(30)19-6-2-12-27(16-19)21-9-10-22(26-25-21)29-14-4-11-24-29/h4,7-11,14-15,19H,2-3,5-6,12-13,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLPQJJLIKDPBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3CCCN(C3)C4=NN=C(C=C4)N5C=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













